Isobutylshikonin

Description

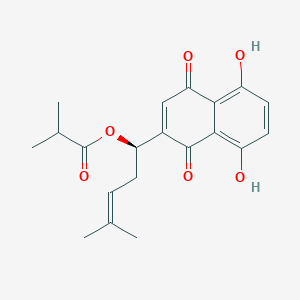

Structure

3D Structure

Properties

IUPAC Name |

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRYLTBIGIAADD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316067 | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52438-12-7 | |

| Record name | Isobutyrylshikonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52438-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyrylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isobutylshikonin: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylshikonin (B8799368) is a naphthoquinone compound, an analogue of the well-studied natural product shikonin (B1681659), which is extracted from the root of Lithospermum erythrorhizon.[1] Shikonin and its derivatives have demonstrated potent anti-cancer activities across a wide range of human cancer cell lines.[1][2] this compound, in particular, has emerged as a promising chemotherapeutic agent, exhibiting cytotoxic effects on cancer cells, often at lower concentrations than shikonin itself.[3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-tumor effects, focusing on the induction of apoptosis, generation of reactive oxygen species (ROS), cell cycle arrest, and inhibition of critical signaling pathways. The information presented herein is intended to support further research and drug development efforts in oncology.

Core Mechanisms of Action

The anti-cancer activity of this compound is multifaceted, primarily driven by its ability to induce oxidative stress, which in turn triggers programmed cell death and halts cell proliferation.

Generation of Reactive Oxygen Species (ROS)

A central mechanism underpinning the action of this compound and its analogues is the elevation of intracellular reactive oxygen species (ROS).[3][4][5] Cancer cells inherently exhibit higher basal levels of ROS compared to normal cells due to metabolic alterations.[6] this compound exacerbates this oxidative stress, pushing ROS levels beyond a threshold that cancer cells can tolerate, leading to cellular damage and death.[6]

The generation of ROS is a critical mediator of the downstream effects, including mitochondrial dysfunction and apoptosis.[3][4] Studies have shown that pretreatment with antioxidants, such as N-acetyl cysteine (NAC), can significantly mitigate this compound-induced cell death, confirming the pivotal role of ROS in its cytotoxic effects.[4]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3] This process is tightly regulated and involves the activation of a cascade of cysteine proteases known as caspases.[3] The apoptotic induction by this compound proceeds primarily through the intrinsic (mitochondrial) pathway, triggered by the high levels of ROS.

The key events in this pathway include:

-

Loss of Mitochondrial Membrane Potential (MMP): Increased ROS leads to the disruption of the mitochondrial membrane.[1][3]

-

Cytochrome c Release: The compromised mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[3]

-

Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3.[3] Evidence also points to the activation of caspase-8, suggesting a potential crosstalk with the extrinsic pathway.[3]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4]

The process is also regulated by the Bcl-2 family of proteins. This compound and its analogues can alter the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax protein, which further promotes mitochondrial permeabilization.[4][7]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound analogues cause cell cycle arrest, primarily at the G2/M phase.[1][2][7] This prevents cancer cells from proceeding through mitosis and dividing, thus inhibiting tumor growth. This G2/M arrest is associated with the modulation of key cell cycle regulatory proteins:

-

Upregulation of p21: The expression of the cyclin-dependent kinase (CDK) inhibitor p21 is increased.[2][7]

-

Downregulation of Cyclins and CDKs: The levels of proteins essential for G2/M transition, such as cyclin A, cyclin B1, and cdc2 (CDK1), are reduced.[7]

The arrest at the G2/M checkpoint provides time for the cell to either repair DNA damage or, if the damage is too severe (as is often the case with high ROS levels), to undergo apoptosis.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is constitutively activated in many cancers, including melanoma, and plays a crucial role in promoting cell growth, survival, and invasion.[8][9] Shikonin, the parent compound of this compound, has been shown to be a potent inhibitor of this pathway.[8][9]

The mechanism of inhibition involves:

-

Inhibition of Phosphorylation: Shikonin dose-dependently inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is essential for its activation.[8]

-

Prevention of Dimerization and Nuclear Translocation: By preventing phosphorylation, shikonin blocks the subsequent homo-dimerization of STAT3 and its translocation into the nucleus.[8]

-

Downregulation of Target Genes: The inhibition of nuclear STAT3 activity leads to decreased expression of its target genes, which are involved in survival (e.g., Mcl-1, Bcl-2), migration, and invasion (e.g., MMP-2, vimentin).[8][9]

This inhibition of the STAT3 pathway is a key component of the anti-proliferative, anti-migratory, and pro-apoptotic effects of shikonin and its analogues.[8]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the cytotoxic effects of this compound and its related compounds on various cancer cell lines.

Table 1: Cytotoxicity (IC50) of this compound and Analogues

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Isobutyrylshikonin | Ca9-22 | Oral Squamous Carcinoma | < Shikonin's IC50 | [3] |

| Shikonin | Ca9-22 | Oral Squamous Carcinoma | ~6x higher than Isobutyrylshikonin | [3] |

| Acetylshikonin (B600194) | Various | Panel of human cancers | 1.09 - 7.26 | [1][10] |

| Shikonin | A375 | Melanoma | ~5 | [8] |

| Shikonin | A2058 | Melanoma | ~2.5 |[8] |

Note: Specific IC50 for Isobutyrylshikonin was stated as less than shikonin, which was approximately 6 times higher.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells (e.g., Ca9-22, A375) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[3][4]

-

Treat the cells with various concentrations of this compound (or a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

-

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1x10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Protocol:

-

Lyse this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, PARP, p-STAT3, total STAT3, β-actin) overnight at 4°C.[3][4][8]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Conclusion and Future Directions

This compound and its analogues represent a class of potent anti-cancer compounds with a well-defined, multi-pronged mechanism of action. The primary driver of their cytotoxicity is the induction of overwhelming oxidative stress through the generation of ROS. This leads to mitochondrial-mediated apoptosis, characterized by caspase activation and PARP cleavage, and G2/M cell cycle arrest. Furthermore, the inhibition of pro-survival signaling pathways, such as STAT3, contributes significantly to its anti-tumor effects. The enhanced potency of this compound compared to its parent compound, shikonin, makes it a particularly attractive candidate for further development.[3]

Future research should focus on in vivo studies to validate these mechanisms in preclinical tumor models and to assess the pharmacokinetic and safety profiles of this compound. Investigating potential synergistic effects with other chemotherapeutic agents or targeted therapies could also open new avenues for combination treatments, potentially overcoming drug resistance and improving therapeutic outcomes for cancer patients.

References

- 1. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shikonin Induced Program Cell Death through Generation of Reactive Oxygen Species in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect and mechanisms of shikonin on breast cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoobtusilactone A induces cell cycle arrest and apoptosis through reactive oxygen species/apoptosis signal-regulating kinase 1 signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isobutylshikonin: A Technical Guide to its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylshikonin (B8799368), a naturally occurring naphthoquinone, has emerged as a compound of significant interest in biomedical research due to its potent biological activities. This technical guide provides a comprehensive overview of the anticancer and anti-inflammatory properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental methodologies. Quantitative data from various studies are summarized to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug discovery.

Introduction

This compound is a lipophilic red pigment isolated from the root of Lithospermum erythrorhizon, a plant traditionally used in Eastern medicine. It belongs to the shikonin (B1681659) family of compounds, which are known for their diverse pharmacological effects. Recent studies have highlighted the potential of this compound as a therapeutic agent, particularly in the areas of cancer and inflammation. This guide will delve into the core biological properties of this compound, presenting the current state of scientific knowledge in a structured and accessible format.

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and the inhibition of key cellular processes required for tumor growth and proliferation.

Cytotoxicity and Apoptosis Induction

This compound induces dose- and time-dependent apoptotic cell death in cancer cells. One study has shown that isobutyrylshikonin, an alternative name for this compound, has a potentially stronger cytotoxic effect in oral cancer cells than its well-studied analogue, shikonin.[1] The half-maximal inhibitory concentration (IC50) of isobutyrylshikonin was found to be lower than that of shikonin in Ca9-22 oral cancer cells, indicating greater potency.[1]

The induction of apoptosis by this compound involves the activation of the intrinsic and extrinsic apoptotic pathways, characterized by:

-

Activation of Caspases: Treatment with this compound leads to the activation of initiator caspases (caspase-8 and -9) and the executioner caspase-3.[1]

-

Mitochondrial Dysfunction: It causes a loss of mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria into the cytosol.[1]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.[1]

-

Role of Reactive Oxygen Species (ROS): The generation of reactive oxygen species (ROS) has been shown to mediate the apoptosis induced by this compound.[1]

Table 1: Cytotoxicity of this compound in Oral Cancer Cells

| Cell Line | Compound | IC50 (µM) | Reference |

| Ca9-22 | Isobutyrylshikonin | < Shikonin's IC50 | [1] |

| SCC-25 | Isobutyrylshikonin | Similar to Ca9-22 | [1] |

Note: The exact IC50 value for isobutyrylshikonin was not specified in the abstract, but it was stated to be lower than that of shikonin.

Inhibition of Tubulin Polymerization

While direct evidence for this compound is still emerging, a related compound, acetylshikonin, has been identified as a novel tubulin polymerization inhibitor. This suggests a potential mechanism for the anticancer activity of shikonin derivatives, including this compound. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

Isobutyrylshikonin has been shown to inhibit the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[2] This inhibition is achieved by suppressing the expression of their key regulatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Table 2: Anti-inflammatory Activity of this compound

| Mediator | Cell Line | Stimulant | Effect of this compound | Reference |

| Nitric Oxide (NO) | BV2 microglia | LPS | Inhibition of production | [2] |

| Prostaglandin E2 (PGE2) | BV2 microglia | LPS | Inhibition of production | [2] |

| iNOS | BV2 microglia | LPS | Suppression of expression | [2] |

| COX-2 | BV2 microglia | LPS | Suppression of expression | [2] |

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the suppression of the PI3K/Akt-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[2]

-

NF-κB Inhibition: this compound suppresses the LPS-induced DNA-binding activity of NF-κB by inhibiting the nuclear translocation of its p50 and p65 subunits. This is achieved by blocking the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2]

-

PI3K/Akt Pathway Involvement: The inhibition of the NF-κB pathway by this compound is mediated through the upstream suppression of the PI3K/Akt signaling cascade.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., Ca9-22, SCC-25)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3][4][5][6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis and distinguish it from necrosis.[7][8][9]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins involved in apoptosis and signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-Akt, anti-phospho-IκBα, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare total cell lysates from cells treated with this compound.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[10][11][12][13]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.

Materials:

-

BV2 microglial cells

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed BV2 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.[14][15]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[16][17][18][19][20]

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound

-

TNF-α (or other NF-κB activator)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with TNF-α for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the experimental protocols described.

Caption: Anticancer mechanism of this compound.

Caption: Anti-inflammatory mechanism of this compound.

Caption: General experimental workflow.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways highlights its potential for development as a therapeutic agent. The detailed mechanisms, involving ROS generation, caspase activation, and inhibition of the PI3K/Akt/NF-κB axis, provide a solid foundation for further preclinical and clinical investigations. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and drug development efforts in the fields of oncology and inflammatory diseases. Further studies are warranted to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines and to quantify its inhibitory effects on a wider array of inflammatory cytokines.

References

- 1. Isobutyrylshikonin has a potentially stronger cytotoxic effect in oral cancer cells than its analogue shikonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isobutyrylshikonin inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in BV2 microglial cells by suppressing the PI3K/Akt-mediated nuclear transcription factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of the PI3K/Akt pathway during decidualization of endometrial stromal cells | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 17. benchchem.com [benchchem.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

Isobutylshikonin: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylshikonin (B8799368), a naphthoquinone compound derived from the root of Lithospermum erythrorhizon, has emerged as a molecule of significant interest in the field of inflammation research. As a derivative of the well-studied shikonin (B1681659), this compound is being investigated for its potential therapeutic applications in a range of inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing available quantitative data, and providing insights into experimental protocols for its evaluation.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that are central to the inflammatory response. The available evidence, largely from studies on its parent compound shikonin and its derivatives, points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.

Isobutyrylshikonin (IBS) has been shown to suppress the LPS-induced activation of the NF-κB pathway in BV2 microglial cells. This inhibition is achieved by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB and by blocking the phosphorylation and degradation of IκBα.[1] This mechanism effectively halts the downstream cascade of pro-inflammatory gene expression.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, comprising key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Shikonin derivatives have been demonstrated to suppress the phosphorylation of ERK1/2 in LPS-stimulated RAW 264.7 macrophage cells, suggesting an interference with this pathway to exert their anti-inflammatory effects.[2] By inhibiting the phosphorylation and activation of these kinases, this compound can potentially downregulate the expression of pro-inflammatory genes.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. Shikonin has been shown to suppress the activation of the NLRP3 inflammasome by directly inhibiting caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms.[1][3] This suggests that this compound may also share this ability to curtail inflammasome-mediated inflammation.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and its parent compound, shikonin. It is important to note that specific data for this compound is limited, and further research is required for a more comprehensive quantitative profile.

Table 1: In Vitro Anti-inflammatory Activity of Isobutyrylshikonin

| Parameter | Cell Line | Stimulant | Method | Result | Reference |

| NO Production | BV2 microglia | LPS | Griess Assay | Inhibition of secretion | [1] |

| PGE₂ Production | BV2 microglia | LPS | ELISA | Inhibition of secretion | [1] |

| iNOS Expression | BV2 microglia | LPS | Western Blot | Inhibition of expression | [1] |

| COX-2 Expression | BV2 microglia | LPS | Western Blot | Inhibition of expression | [1] |

Table 2: In Vitro Anti-inflammatory Activity of Shikonin Derivatives

| Parameter | Cell Line | Stimulant | Method | Result | Reference |

| NO Production | RAW 264.7 | LPS | Griess Assay | Inhibition of production | [2] |

| PGE₂ Production | RAW 264.7 | LPS | ELISA | Inhibition of production | [2] |

| iNOS Expression | RAW 264.7 | LPS | Western Blot | Inhibition of protein expression | [2] |

| iNOS mRNA | RAW 264.7 | LPS | RT-PCR | Diminished expression | [2] |

| ERK1/2 Phosphorylation | RAW 264.7 | LPS | Western Blot | Suppressed phosphorylation | [2] |

| IL-1β Secretion | iBMDMs | Nigericin | ELISA | Inhibition of maturation and release | [3] |

| Caspase-1 Activity | Murine Macrophages | - | - | Direct inhibition | [3][4] |

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of this compound and related compounds.

In Vitro Assays

1. Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophage): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

BV2 (Murine Microglia): Culture under the same conditions as RAW 264.7 cells.

-

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blot and RT-PCR).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for the desired duration (e.g., 24 hours for cytokine production).

-

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Collect cell culture supernatants after treatment.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

3. Prostaglandin E₂ (PGE₂) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

-

Collect cell culture supernatants.

-

Use commercially available ELISA kits for the specific mediator being measured.

-

Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric reaction.

-

Measuring the absorbance at the appropriate wavelength.

-

-

Calculate the concentration of the mediator based on the standard curve.

4. Western Blot Analysis for Protein Expression and Phosphorylation

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-ERK, total ERK, p-p65, total p65, p-IκBα, total IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

In Vivo Models

1. Carrageenan-Induced Paw Edema

This model is used to assess acute inflammation.

-

Animals: Typically male Wistar or Sprague-Dawley rats (180-200 g).

-

Procedure:

-

Administer this compound or a vehicle control orally or intraperitoneally.

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

2. Croton Oil-Induced Ear Edema

This model is used to evaluate topical anti-inflammatory activity.

-

Animals: Typically Swiss albino mice.

-

Procedure:

-

Apply a solution of croton oil (e.g., 1% in a suitable solvent like acetone) to the inner and outer surfaces of the right ear.

-

Apply this compound topically to the same ear, either before or after the croton oil application.

-

The left ear serves as a control.

-

After a specified time (e.g., 4-6 hours), euthanize the animals and take a punch biopsy from both ears.

-

Measure the weight of the ear punches to determine the extent of edema.

-

-

Data Analysis: Calculate the percentage inhibition of ear edema in the treated group compared to the control group.[5]

Conclusion

This compound demonstrates promising anti-inflammatory properties, primarily through the inhibition of the NF-κB and potentially the MAPK signaling pathways. Evidence from studies on its parent compound, shikonin, also suggests a role in suppressing NLRP3 inflammasome activation. While the currently available quantitative data for this compound is limited, the existing findings provide a strong foundation for further investigation. The experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound in a variety of inflammatory diseases. Future research should focus on generating more comprehensive quantitative data across different models and further elucidating the precise molecular targets of this promising anti-inflammatory agent.

References

- 1. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]

- 2. Shikonin derivatives inhibited LPS-induced NOS in RAW 264.7 cells via downregulation of MAPK/NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro | PLOS One [journals.plos.org]

Technical Guide: Isobutylshikonin Source, Extraction, and Purification from Lithospermum erythrorhizon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylshikonin (B8799368) is a potent naphthoquinone pigment and a significant bioactive derivative of shikonin (B1681659). It is naturally synthesized in the roots of Lithospermum erythrorhizon, a perennial herb commonly known as purple gromwell or "Zicao" in traditional Chinese medicine.[1] Shikonin and its derivatives, including this compound, acetylshikonin, and β,β-dimethylacrylshikonin, are renowned for a wide spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, wound-healing, and anti-tumor effects.[1][2] This technical guide provides an in-depth overview of Lithospermum erythrorhizon as the primary source of this compound and details various advanced methodologies for its extraction and quantification, tailored for research and pharmaceutical development.

Natural Source and Biosynthesis

2.1 Botanical Source: Lithospermum erythrorhizon

Lithospermum erythrorhizon Sieb. & Zucc. is a member of the Boraginaceae family, native to East Asia, including China, Japan, and Korea.[2] The plant's medicinal value lies in its reddish-purple roots, which have been used for centuries in traditional remedies.[1] The characteristic color and bioactivity of the roots are due to the accumulation of shikonin and its lipophilic derivatives in the root periderm. These compounds are synthesized as secondary metabolites, playing a role in the plant's defense mechanisms.[1]

2.2 Localization of this compound

This compound and other related naphthoquinones are primarily biosynthesized and stored in the outer layers (periderm) of the roots of mature L. erythrorhizon plants. Studies on hairy root cultures have been instrumental in elucidating the production and secretion mechanisms of these lipophilic compounds.[3]

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing the degradation of this thermally sensitive compound.[4][5] This section details several key extraction protocols, from conventional to modern techniques.

3.1 Conventional Reflux Extraction

Solvent extraction under reflux is a traditional and straightforward method. Ethanol (B145695) is a commonly used solvent due to its efficiency and relatively low toxicity.

Experimental Protocol:

-

Preparation : Dry the roots of Lithospermum erythrorhizon and pulverize them into a fine powder.

-

Mixing : Mix the pulverized root powder with a 70% ethanol solution. A typical solid-to-liquid ratio is 1:5 to 1:10 (w/v). For example, use 5,000 g of 70% ethanol for 1,000 g of pulverized root.[6]

-

Reflux : Transfer the mixture to a reflux extraction apparatus. Heat the mixture to the boiling point of the ethanol solution (approximately 80°C) and maintain reflux for 4 hours.[6]

-

Filtration : After extraction, cool the mixture and filter it to separate the liquid extract from the solid plant residue.

-

Concentration : Concentrate the filtrate using a vacuum rotary evaporator to remove the ethanol, yielding a crude extract rich in shikonin derivatives.

-

Further Processing : The crude extract can be further processed for purification.

3.2 Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures, which is ideal for thermally labile compounds like shikonin derivatives.[4][5]

Experimental Protocol:

-

Preparation : Use 10 g of pulverized L. erythrorhizon root powder.

-

Solvent Addition : Place the powder in a beaker and add 95% ethanol at a liquid-to-solid ratio of 11:1 (mL:g).[4][7]

-

Ultrasonication : Submerge the beaker in an ultrasonic bath. Perform the extraction under the following optimized conditions:

-

Recovery : After sonication, filter the extract to remove solid residues.

-

Concentration : Evaporate the solvent from the filtrate under vacuum at a temperature below 50°C to obtain the crude extract.[7]

3.3 Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as a solvent. By manipulating pressure and temperature, the solvent properties of CO₂ can be finely tuned, allowing for high selectivity. This method is environmentally friendly and yields a solvent-free extract.[8]

Experimental Protocol:

-

Preparation : Load the SFE extraction vessel with pulverized L. erythrorhizon root powder.

-

Parameter Setting : Set the extraction parameters. While optimal conditions vary, typical ranges are:

-

Extraction : Pump supercritical CO₂ (with co-solvent, if used) through the vessel. The extract-laden fluid is then depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

Collection : Collect the precipitated extract from the separator. The CO₂ can be recycled for subsequent extractions.

Quantitative Data Summary

The efficiency of each extraction method can be compared based on the yield of total shikonins or specific derivatives. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of this compound.[1][10]

| Extraction Method | Key Parameters | Total Shikonin Yield (%) | This compound Yield (%) | Reference |

| Conventional Ethanol Extract | 70% Ethanol, Reflux | 1.81 | Not Specified | [11] |

| Ultrasound-Assisted (UAE) | 95% Ethanol, 93 W, 39°C, 87 min | 1.26 (from A. euchroma) | Not Specified | [4][7] |

| High Pressure + UAE | 500 MPa (60 min) + 120 kHz (90 min) | 3.19 | Not Specified | [11] |

| Supercritical Fluid (SFE) | Not Specified | Not Specified | 2.581 | [6] |

Note: Yields can vary significantly based on the plant's origin, age, and specific processing conditions.

Biological Activity and Signaling Pathways

Shikonin and its derivatives are known to induce apoptosis (programmed cell death) in various cancer cell lines, making them promising candidates for oncology drug development.[12][13][14] One of the key mechanisms involves the generation of reactive oxygen species (ROS), which triggers stress-activated signaling cascades.

Apoptosis Induction via ROS/MAPK Pathway:

Treatment of cancer cells with shikonin leads to a rapid increase in intracellular ROS.[13] This oxidative stress activates stress-related mitogen-activated protein kinase (MAPK) pathways, particularly the c-Jun N-terminal kinase (JNK) pathway.[13][14] Activated JNK can lead to the release of mitochondrial proteins like cytochrome c, which in turn activates the caspase cascade (caspase-9 and -3), culminating in apoptosis.[13]

Conclusion

Lithospermum erythrorhizon remains the most vital natural source for this compound and related therapeutic naphthoquinones. While conventional solvent extraction is feasible, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) offer significant advantages in terms of efficiency, selectivity, and the preservation of thermally sensitive compounds. SFE, in particular, has demonstrated high yields of this compound specifically and provides a green chemistry approach suitable for pharmaceutical applications. The potent pro-apoptotic activity of this compound, mediated through pathways like the MAPK/JNK cascade, underscores its potential as a lead compound in the development of novel cancer therapeutics. Further research should focus on optimizing these advanced extraction methods and fully elucidating the complex pharmacological mechanisms of individual shikonin derivatives.

References

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The process of extracting shikonin naphthoquinone compounds from Lithospermum erythrorhizon extract. [greenskybio.com]

- 6. WO2016017962A1 - Method for preparing lithospermum erythrorhizon extract - Google Patents [patents.google.com]

- 7. scienceopen.com [scienceopen.com]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Parameters for the Supercritical Extraction of Antioxidant Compounds from Green Propolis Using Carbon Dioxide and Ethanol as Co-Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. notulaebotanicae.ro [notulaebotanicae.ro]

- 11. Improved cosmetic activity by optimizing the Lithospermum erythrorhizon extraction process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Shikonin induces apoptosis and autophagy via downregulation of pyrroline-5-carboxylate reductase1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Shikonin inhibits proliferation of melanoma cells by MAPK pathway-mediated induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Isobutylshikonin: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylshikonin, a naturally occurring naphthoquinone pigment isolated from the roots of plants such as Lithospermum erythrorhizon, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of shikonin (B1681659), it shares a core structure that imparts a range of pharmacological effects, including robust anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailed experimental protocols for assessing its efficacy, and a visual representation of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Biological Activities

This compound exhibits a spectrum of biological activities, with its anticancer, anti-inflammatory, and antioxidant effects being the most extensively studied. These properties are attributed to its ability to modulate various cellular processes and signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is multifaceted, involving the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Shikonin derivatives have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This is achieved, in part, through the modulation of critical inflammatory signaling pathways such as NF-κB and MAPK.

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases. The naphthoquinone structure plays a crucial role in its radical-scavenging capabilities.

Quantitative Data

The following tables summarize the quantitative data regarding the biological activities of this compound and its related derivatives.

Table 1: Anticancer Activity of Shikonin Derivatives (IC₅₀ Values)

| Compound | Cell Line | IC₅₀ (µM) | Assay | Reference |

| This compound | A-375 (Melanoma) | 1.71 | MTT | [1] |

| Shikonin | A375SM (Melanoma) | ~1.3 | CellTiter-Glo | [2] |

| Acetylshikonin | Chondrosarcoma | - | CellTiter-Glo | [2] |

| Cyclopropylshikonin | Chondrosarcoma | - | CellTiter-Glo | [2] |

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Anticancer Activity Assessment

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

This assay determines the effect of a compound on the in vitro polymerization of tubulin into microtubules.

-

Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to microtubules.

-

Protocol:

-

Reconstitute purified tubulin protein in a general tubulin buffer.

-

In a 96-well plate, add various concentrations of this compound or a control compound (e.g., paclitaxel (B517696) as a stabilizer, colchicine (B1669291) as a destabilizer).

-

Add the tubulin solution and a fluorescence reporter to each well.

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Measure the fluorescence (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals for 60-90 minutes.

-

Plot fluorescence intensity versus time to determine the effect of this compound on the rate and extent of tubulin polymerization.

-

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.

-

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content using a flow cytometer.

-

The data is used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

This assay is used to visualize nuclear condensation, a hallmark of apoptosis.

-

Principle: Hoechst 33342 is a fluorescent dye that binds to DNA. Apoptotic cells exhibit condensed and fragmented nuclei, which appear as brightly stained areas.

-

Protocol:

-

Culture cells on coverslips and treat with this compound.

-

Wash the cells with PBS.

-

Stain the cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides.

-

Observe the nuclear morphology under a fluorescence microscope.

-

This assay is used to detect the loss of mitochondrial membrane potential, an early event in apoptosis.

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Protocol:

-

Treat cells with this compound.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift from red to green fluorescence.

-

This assay measures the intracellular generation of ROS.

-

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Treat cells with this compound.

-

Load the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or flow cytometer.

-

Anti-inflammatory Activity Assessment

This technique is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

Treat cells (e.g., macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB, p38, ERK, JNK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Antioxidant Activity Assessment

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

-

Protocol:

-

Prepare a solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Signaling Pathways

The biological activities of this compound are mediated through its interaction with and modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Anticancer Signaling Pathways

This compound's anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the PI3K/Akt and MAPK signaling pathways.

Caption: Putative anticancer signaling pathways of this compound.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are primarily attributed to the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of a compound like this compound.

Caption: Experimental workflow for anticancer drug screening.

Conclusion

This compound is a promising natural compound with a well-documented profile of potent anticancer, anti-inflammatory, and antioxidant activities. Its mechanisms of action, involving the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB, make it an attractive candidate for further investigation and development as a therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound and its derivatives. Further preclinical and clinical studies are warranted to translate these promising in vitro findings into effective treatments for a range of human diseases.

References

- 1. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikonin derivatives cause apoptosis and cell cycle arrest in human chondrosarcoma cells via death receptors and MAPK regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Isobutylshikonin: A Technical Guide to its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylshikonin (B8799368), a naturally occurring naphthoquinone pigment isolated from the roots of plants in the Boraginaceae family, has a long history of use in traditional medicine, particularly in Asia. Traditionally applied for its anti-inflammatory and wound-healing properties, recent scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its role in modulating key signaling pathways implicated in inflammation and cancer. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades it influences. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the potential of this compound as a lead compound for novel therapeutics.

Introduction

For centuries, the roots of Lithospermum erythrorhizon and other plants from the Boraginaceae family have been a cornerstone of traditional medicine in various cultures for treating a spectrum of ailments, including burns, skin diseases, and inflammation.[1] The characteristic purple-red pigments of these roots, known as shikonins, are a class of naphthoquinones recognized for their diverse pharmacological activities. This compound is one such shikonin (B1681659) derivative that has garnered significant scientific interest.[2]

Modern research has substantiated the traditional use of this compound and its related compounds, revealing a range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[1] This guide delves into the technical aspects of this compound's bioactivity, providing a detailed examination of its mechanisms of action, supported by quantitative data and experimental methodologies.

Pharmacological Activities

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. Studies have shown that it can significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[3][4] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of these inflammatory molecules.[1][3]

Anti-cancer Activity

The cytotoxic effects of this compound and other shikonin derivatives against various cancer cell lines have been documented, suggesting its potential as an anti-cancer agent. While specific IC50 values for this compound are still being extensively researched, related shikonin compounds have demonstrated efficacy against a range of cancer cell types.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its closely related analogue, shikonin.

Table 1: Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Mediator Inhibited | IC50 / Effect | Reference |

| BV2 Microglial Cells | LPS | Nitric Oxide (NO) | Dose-dependent inhibition | [3][4] |

| BV2 Microglial Cells | LPS | Prostaglandin E2 (PGE2) | Dose-dependent inhibition | [3][4] |

Table 2: Anti-inflammatory Activity of Shikonin (as a reference)

| Animal Model/Cell Line | Condition | Mediator/Enzyme | Effect | Reference |

| Rat Model of Osteoarthritis | Osteoarthritis | IL-1β | Significant inhibition | [1] |

| Rat Model of Osteoarthritis | Osteoarthritis | TNF-α | Significant inhibition | [1] |

| Rat Model of Osteoarthritis | Osteoarthritis | iNOS | Significant inhibition | [1] |

| Rat Model of Osteoarthritis | Osteoarthritis | COX-2 | Significant inhibition | [1] |

Table 3: Cytotoxicity of Shikonin Derivatives (IC50 values)

| Cell Line | Compound | IC50 (µM) | Reference |

| Various Cancer Cell Lines | Shikonin Derivatives | 10 - 50 | [5] |

Note: Further research is required to establish a comprehensive profile of this compound's IC50 values against a wider range of cancer cell lines.

Molecular Mechanisms of Action

This compound exerts its biological effects by modulating key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS and COX-2.[3]

This compound has been shown to inhibit this cascade by:

-

Preventing the phosphorylation and degradation of IκBα: This traps NF-κB in the cytoplasm.[3]

-

Inhibiting the nuclear translocation of the p65 and p50 subunits of NF-κB. [3]

This suppression of NF-κB activation is mediated through the inhibition of the upstream Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation. While the direct effects of this compound on this pathway are still under investigation, studies on the parent compound, shikonin, have shown that it can suppress JNK phosphorylation in T lymphocytes.[2] This suggests that this compound may also exert its anti-inflammatory effects through modulation of the MAPK cascade.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cell lines.

Materials:

-

96-well plates

-

Cell line of interest (e.g., A549, HeLa, MCF-7)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][7]

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[3][8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

BV2 microglial cells or RAW 264.7 macrophages

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is used to determine the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell line of interest

-

This compound

-

LPS or other appropriate stimulant

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Treat cells with this compound and/or a stimulant for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.[9][10]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.[2][11][12]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

This compound solution

-

Positive control (e.g., indomethacin)

-

Plethysmometer or calipers

Procedure:

-

Administer this compound (e.g., intraperitoneally or orally) to the animals at various doses.

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12][13]

-

Calculate the percentage of edema inhibition compared to the control group.

Conclusion and Future Directions

This compound, a key bioactive compound from plants used in traditional medicine, demonstrates significant anti-inflammatory and potential anti-cancer properties. Its mechanism of action, particularly the inhibition of the PI3K/Akt/NF-κB pathway, provides a solid scientific basis for its traditional uses and highlights its potential for modern drug development.

Further research is warranted to:

-

Establish a comprehensive profile of this compound's cytotoxicity against a broader range of cancer cell lines.

-

Elucidate the precise role of the MAPK pathway in its mechanism of action.

-

Conduct more extensive in vivo studies to evaluate its efficacy and safety in various disease models.

-

Perform pre-clinical and clinical trials to assess its therapeutic potential in humans.

The information compiled in this technical guide underscores the importance of exploring traditional remedies as a source of novel therapeutic agents. This compound stands out as a promising lead compound that, with further investigation, could be developed into a valuable therapeutic for inflammatory diseases and potentially cancer.

References

- 1. Isobutyrylshikonin inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in BV2 microglial cells by suppressing the PI3K/Akt-mediated nuclear transcription factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shikonin Suppresses Human T Lymphocyte Activation through Inhibition of IKKβ Activity and JNK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Downregulation of NO and PGE2 in LPS-stimulated BV2 microglial cells by trans-isoferulic acid via suppression of PI3K/Akt-dependent NF-κB and activation of Nrf2-mediated HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Adiponectin induces TNF-alpha and IL-6 in macrophages and promotes tolerance to itself and other pro-inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on Isobutylshikonin and Reactive Oxygen Species (ROS) Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract